molecular formula C5H13Cl2N B3051857 1-Butanamine, 4-chloro-N-methyl-, hydrochloride CAS No. 365432-21-9

1-Butanamine, 4-chloro-N-methyl-, hydrochloride

Cat. No.: B3051857
CAS No.: 365432-21-9
M. Wt: 158.07
InChI Key: IXEXDVQAAFCRLE-UHFFFAOYSA-N
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Description

1-Butanamine, 4-chloro-N-methyl-, hydrochloride is a chemical compound with the molecular formula C5H13Cl2N. It is also known as 4-chloro-N-methylbutan-1-amine hydrochloride. This compound is a derivative of butanamine, where a chlorine atom is attached to the fourth carbon and a methyl group is attached to the nitrogen atom. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanamine, 4-chloro-N-methyl-, hydrochloride typically involves the reaction of 4-chlorobutan-1-amine with methylating agents under controlled conditions. One common method is the reaction of 4-chlorobutan-1-amine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Butanamine, 4-chloro-N-methyl-, hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of primary amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of 4-hydroxy-N-methylbutan-1-amine.

    Oxidation: Formation of 4-chloro-N-methylbutan-1-amine oxide.

    Reduction: Formation of 4-chlorobutan-1-amine.

Scientific Research Applications

1-Butanamine, 4-chloro-N-methyl-, hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butanamine, 4-chloro-N-methyl-, hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobutan-1-amine: Lacks the methyl group on the nitrogen atom.

    N-Methylbutan-1-amine: Lacks the chlorine atom on the fourth carbon.

    4-Chloro-N,N-dimethylbutan-1-amine: Contains an additional methyl group on the nitrogen atom.

Uniqueness

1-Butanamine, 4-chloro-N-methyl-, hydrochloride is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.

Properties

IUPAC Name

4-chloro-N-methylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN.ClH/c1-7-5-3-2-4-6;/h7H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEXDVQAAFCRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717727
Record name 4-Chloro-N-methylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365432-21-9
Record name 4-Chloro-N-methylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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